N-(3-phenyl-1,2-thiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenyl-1,2-thiazol-5-yl)propanamide, also known as PTZ-TP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized through a simple and efficient method. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Mechanism of Action
The exact mechanism of action of N-(3-phenyl-1,2-thiazol-5-yl)propanamide is not fully understood. However, it is believed to act as a GABA-A receptor antagonist, leading to an increase in the excitability of neurons and the induction of seizures. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to induce seizures in animal models, making it a useful tool for studying the mechanisms of epilepsy and other seizure disorders. It has also been shown to have anxiogenic effects, which may be related to its activity as a GABA-A receptor antagonist. In addition, this compound has been shown to inhibit the activity of certain enzymes, which may have implications for drug discovery.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-phenyl-1,2-thiazol-5-yl)propanamide is its ability to induce seizures in animal models, making it a useful tool for studying the mechanisms of epilepsy and other seizure disorders. It is also relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, there are also some limitations to its use. For example, it may not be suitable for use in certain types of experiments or in certain animal models.
Future Directions
There are several potential future directions for research on N-(3-phenyl-1,2-thiazol-5-yl)propanamide. One area of interest is in the development of new drugs for the treatment of epilepsy and other seizure disorders. This compound has been shown to inhibit the activity of certain enzymes, which may have implications for drug discovery. Another area of interest is in the study of the mechanisms underlying anxiety disorders, as this compound has been shown to have anxiogenic effects. Finally, there is also potential for the use of this compound in the development of new diagnostic tools for epilepsy and other seizure disorders.
Synthesis Methods
N-(3-phenyl-1,2-thiazol-5-yl)propanamide can be synthesized through a one-pot reaction using commercially available reagents. The synthesis involves the reaction of 3-phenyl-1,2-thiazole-5-carboxylic acid with propionyl chloride in the presence of triethylamine. The resulting product is then hydrolyzed to obtain this compound in high yield and purity.
Scientific Research Applications
N-(3-phenyl-1,2-thiazol-5-yl)propanamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to induce seizures in animal models, making it a useful tool for studying the mechanisms of epilepsy and other seizure disorders. It has also been studied for its potential use in drug discovery, as it has been shown to inhibit the activity of certain enzymes.
properties
IUPAC Name |
N-(3-phenyl-1,2-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJIROXZUYJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.